molecular formula C10H8N2O4 B1472209 5-Nitro-2-(oxetan-3-yloxy)benzonitrile CAS No. 1467036-98-1

5-Nitro-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B1472209
CAS No.: 1467036-98-1
M. Wt: 220.18 g/mol
InChI Key: ISUUSHOBHSBRBZ-UHFFFAOYSA-N
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Description

5-Nitro-2-(oxetan-3-yloxy)benzonitrile is an organic compound that features a nitro group, an oxetane ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by the introduction of the nitro and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. Subsequent nitration and cyanation reactions introduce the nitro and benzonitrile groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(oxetan-3-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(oxetan-3-yloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The oxetane ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzonitrile: Lacks the oxetane ring, making it less stable and less bioavailable.

    3-Nitrobenzonitrile: Similar structure but different positioning of the nitro group, leading to different reactivity and properties.

    4-Nitrobenzonitrile: Another positional isomer with distinct chemical behavior.

Uniqueness

5-Nitro-2-(oxetan-3-yloxy)benzonitrile is unique due to the presence of the oxetane ring, which imparts enhanced stability and reactivity. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-nitro-2-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c11-4-7-3-8(12(13)14)1-2-10(7)16-9-5-15-6-9/h1-3,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUUSHOBHSBRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxy oxetane (370 mg, 5 mmol, 2 equiv) in THF (15 ml) under argon gas, was cooled to 0° C. Potassium tert-butoxide (617 mg, 5.5 mmol, 2.2 equiv) was added in one portion, and the reaction mixture was stirred for 20 minutes at 0° C. Then 2-fluoro-5-nitrobenzonitrile (415 mg, 2.5 mmol, 1 equiv) was added in one portion, and the reaction mixture was stirred for 10 minutes at 0° C. and allowed to warm up to ambient temperature over 1 hour. The reaction mixture was concentrated, and the residue was taken in DCM and water. The layers were separated, and the organic layer was washed with water (×2), dried over Na2SO4, filtered, and concentrated to provide 5-nitro-2-(oxetan-3-yloxy)benzonitrile (495 mg, 90%) as a brown-yellow solid that was used without further purification.
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step Two
Quantity
415 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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